molecular formula C17H17ClN2O3 B5030178 N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B5030178
M. Wt: 332.8 g/mol
InChI Key: KUUHVUAXWWKMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a synthetic compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its various applications in research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of various enzymes and modulating the immune system. The exact molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit tumor growth and metastasis in various cancer models. Additionally, this compound has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its wide range of biological activities. This compound can be used to study various biological processes such as inflammation, pain, and cancer. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to further investigate the molecular targets of this compound and its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases such as arthritis, cancer, and autoimmune disorders. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in lab experiments.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride and 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively used in scientific research as a pharmacological tool. This compound has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a modulator of the immune system, and as an inhibitor of various enzymes such as COX-2 and MMPs.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-3-6-13(9-15(11)18)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHVUAXWWKMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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